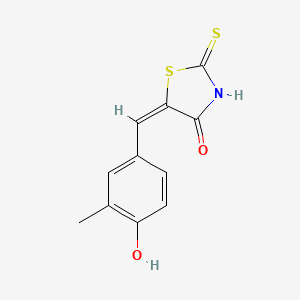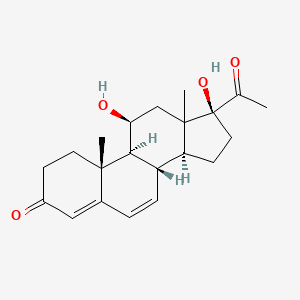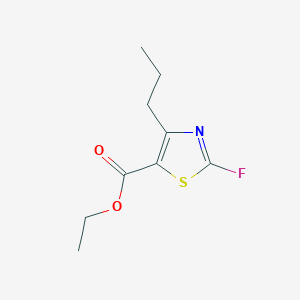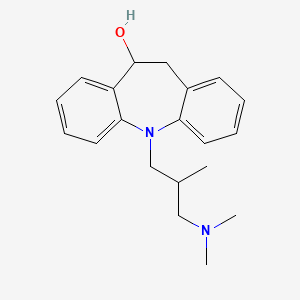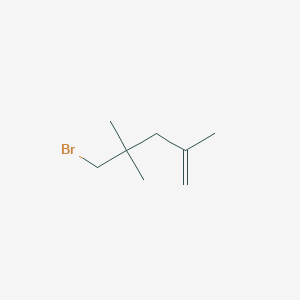
Trimethyl-3-(((undecafluoropentyl)sulphonyl)amino)propylammonium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trimethyl-3-(((undecafluoropentyl)sulphonyl)amino)propylammonium chloride is a chemical compound with the molecular formula C11H16ClF11N2O2S and a molecular weight of 484.75 g/mol . This compound is known for its unique structure, which includes a quaternary ammonium group and a sulphonyl group attached to a highly fluorinated alkyl chain. It is often used in various scientific and industrial applications due to its distinctive chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl-3-(((undecafluoropentyl)sulphonyl)amino)propylammonium chloride typically involves the reaction of a quaternary ammonium compound with a sulphonyl chloride derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, including a quaternary ammonium compound and a sulphonyl chloride derivative.
Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform. The temperature is maintained at a specific range, usually between 0°C to 25°C, to control the reaction rate.
Product Isolation: After the reaction is complete, the product is isolated through filtration or extraction methods.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The industrial production methods also emphasize safety and environmental considerations, ensuring that the process is efficient and sustainable .
化学反应分析
Types of Reactions
Trimethyl-3-(((undecafluoropentyl)sulphonyl)amino)propylammonium chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.
Oxidation and Reduction: The sulphonyl group can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols. The reactions are typically carried out in polar solvents like water or alcohols.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.
Hydrolysis: Acidic or basic conditions are employed to facilitate hydrolysis reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted ammonium compounds, while hydrolysis can produce sulphonyl derivatives and other related compounds .
科学研究应用
Trimethyl-3-(((undecafluoropentyl)sulphonyl)amino)propylammonium chloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is employed in biochemical studies to investigate the interactions between quaternary ammonium compounds and biological molecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as an antimicrobial agent.
Industry: It is utilized in the production of specialty chemicals, surfactants, and coatings.
作用机制
The mechanism of action of Trimethyl-3-(((undecafluoropentyl)sulphonyl)amino)propylammonium chloride involves its interaction with molecular targets through electrostatic and hydrophobic interactions. The quaternary ammonium group can interact with negatively charged molecules, while the fluorinated alkyl chain provides hydrophobic interactions. These interactions can affect the structure and function of target molecules, leading to various biological and chemical effects .
相似化合物的比较
Similar Compounds
- Trimethyl-3-(((pentafluoropropyl)sulphonyl)amino)propylammonium chloride
- Trimethyl-3-(((heptafluorobutyl)sulphonyl)amino)propylammonium chloride
- Trimethyl-3-(((nonafluorobutyl)sulphonyl)amino)propylammonium chloride
Uniqueness
Trimethyl-3-(((undecafluoropentyl)sulphonyl)amino)propylammonium chloride is unique due to its longer fluorinated alkyl chain, which provides enhanced hydrophobic interactions and increased stability compared to similar compounds. This makes it particularly useful in applications requiring high chemical stability and specific interaction properties .
属性
CAS 编号 |
68957-55-1 |
|---|---|
分子式 |
C11H16F11N2O2S.Cl C11H16ClF11N2O2S |
分子量 |
484.76 g/mol |
IUPAC 名称 |
trimethyl-[3-(1,1,2,2,3,3,4,4,5,5,5-undecafluoropentylsulfonylamino)propyl]azanium;chloride |
InChI |
InChI=1S/C11H16F11N2O2S.ClH/c1-24(2,3)6-4-5-23-27(25,26)11(21,22)9(16,17)7(12,13)8(14,15)10(18,19)20;/h23H,4-6H2,1-3H3;1H/q+1;/p-1 |
InChI 键 |
RHGJXQKTIMJLCF-UHFFFAOYSA-M |
规范 SMILES |
C[N+](C)(C)CCCNS(=O)(=O)C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-yl)butyramide](/img/structure/B15288497.png)

![[2-(2-Methoxy-2-oxoethyl)phenyl]acetate](/img/structure/B15288512.png)
![[2-[(1S,2S,4R,8S,9S,11S,12R,13S,19S)-12-bromo-19-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-8-yl]-2-oxoethyl] acetate](/img/structure/B15288518.png)
![Disodium 7-[[2-(acetylamino)-4-[(5-chloro-2,6-difluoro-4-pyrimidinyl)amino]phenyl]azo]naphthalene-1,3-disulphonate](/img/structure/B15288529.png)
![1H-Benzimidazolium, 1,2-dimethyl-3-[(4-sulfophenyl)methyl]-5-(trifluoromethyl)-, inner salt](/img/structure/B15288537.png)
